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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a modern and efficient synthetic

route to noribogaine, a psychoactive metabolite of ibogaine with significant therapeutic

potential. The synthesis commences with the readily available and inexpensive starting

material, pyridine, and proceeds through a modular, gram-scale synthesis of (±)-ibogaine,

which is then demethylated to afford the target compound, (±)-noribogaine.

This document collates detailed experimental protocols, quantitative data from key

experimental steps, and visualizations of the synthetic pathway and experimental workflows to

support research and development in this field. The core of the ibogaine synthesis is based on

the work of Iyer et al., as published in Nature Chemistry, which represents a significant

advancement in the accessibility of iboga alkaloids.[1][2]

I. Overall Synthetic Strategy
The total synthesis of (±)-noribogaine from pyridine is achieved in eight sequential steps. The

initial seven steps construct the intricate pentacyclic core of (±)-ibogaine, which is the

immediate precursor to noribogaine. The final step involves the O-demethylation of the

methoxy group on the indole ring of ibogaine to yield the corresponding phenol, noribogaine.

The key strategic elements of the ibogaine synthesis include:
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Late-Stage Indole Formation: The indole moiety is introduced in the final steps of the

ibogaine synthesis, allowing for greater modularity and the potential for late-stage

diversification to create various analogs.[1]

Diels-Alder Cycloaddition: A crucial step to construct the isoquinuclidine core of the

molecule.[3]

Ring Expansion: A strained three-membered ring is expanded to form the characteristic

seven-membered azepine ring of the iboga alkaloid scaffold.[3]

This overall strategy is depicted in the following pathway diagram:
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Caption: Overall synthetic pathway from Pyridine to (±)-Noribogaine.
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II. Quantitative Data Summary
The following tables summarize the quantitative data for the 7-step synthesis of (±)-ibogaine

from pyridine, as reported by Iyer et al., and a representative protocol for the final O-

demethylation step.

Table 1: Synthesis of (±)-Ibogaine from Pyridine
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Step Reaction
Starting
Material

Product Reagents Yield (%) Scale

1 & 2

One-pot

Acylation

and

Reduction

Pyridine
Dihydropyri

dine (24)

Benzyl

chloroform

ate,

NaBH4

98 20 g

3

Diels-Alder

Cycloadditi

on

Dihydropyri

dine (24)

Isoquinucli

dine (20)

Cyclopropy

l enone (9),

NaOMe

90 Decagram

4
Hydrogena

tion

Isoquinucli

dine (20)

Reduced

Isoquinucli

dine (14)

Pd/C, H2 91 -

5 & 6

Cyclopropa

ne

Opening &

Ring

Closure

Reduced

Isoquinucli

dine (14)

Tricyclic

Ketone

(15)

HBr, then

SN2

cyclization

40 (over 2

steps)
-

7
Fischer

Indolization

Tricyclic

Ketone

(15)

(±)-

Ibogaine

4-

Methoxyph

enylhydrazi

ne

hydrochlori

de,

polyphosp

horic acid

- -

-

Overall

Yield

(Ibogaine)

Pyridine
(±)-

Ibogaine
- ~6-29

Gram-

scale

Note: Specific yields for step 7 were not detailed in the primary publication abstract but

contribute to the cited overall yield.[4][5][6]

Table 2: O-Demethylation of (±)-Ibogaine to (±)-Noribogaine
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Step Reaction
Starting
Material

Product Reagents Solvent

8

O-

Demethylatio

n

(±)-Ibogaine
(±)-

Noribogaine

Boron

tribromide

(BBr₃)

DCM

III. Detailed Experimental Protocols
The following are detailed methodologies for the key experimental steps in the synthesis of (±)-

noribogaine from pyridine.

Part 1: Synthesis of (±)-Ibogaine
The initial seven steps for the synthesis of (±)-ibogaine are based on the gram-scale synthesis

reported by Iyer et al.[1]

Step 1 & 2: One-pot Acylation and Reduction of Pyridine to Dihydropyridine (24)

Procedure: In a suitable reaction vessel, pyridine is dissolved in methanol and cooled to -78

°C. Benzyl chloroformate is added, followed by sodium borohydride.

Significance: This one-pot procedure efficiently converts inexpensive pyridine into a key

dihydropyridine intermediate on a large scale.[1]

Step 3: Diels-Alder Cycloaddition to form Isoquinuclidine (20)

Procedure: The dihydropyridine intermediate (24) is reacted with cyclopropyl enone (9).

Following the cycloaddition, sodium methoxide in methanol is added to facilitate

epimerization.

Significance: This step constructs the core isoquinuclidine ring structure of the iboga

alkaloids in excellent yield.[1]

Step 4: Hydrogenation of Isoquinuclidine (20)

Procedure: The isoquinuclidine intermediate (20) is subjected to hydrogenation using

palladium on carbon (Pd/C) as a catalyst under a hydrogen atmosphere.
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Significance: This reduction sets the stereochemistry at a key position on the isoquinuclidine

core.[1]

Step 5 & 6: Cyclopropane Opening and Ring Closure to form Tricyclic Ketone (15)

Procedure: The reduced isoquinuclidine (14) is treated with hydrobromic acid (HBr) to open

the cyclopropane ring, forming an alkyl bromide intermediate. This intermediate undergoes a

subsequent intramolecular SN2 reaction to close the seven-membered ring, yielding the

tricyclic ketone (15).

Significance: These steps form the characteristic seven-membered tetrahydroazepine ring of

the iboga alkaloid scaffold.[1]

Step 7: Fischer Indolization to form (±)-Ibogaine

Procedure: The tricyclic ketone intermediate (15) is reacted with 4-methoxyphenylhydrazine

hydrochloride in the presence of a strong acid catalyst, such as polyphosphoric acid, to

induce a Fischer indole synthesis.

Significance: This is the final step in the assembly of the ibogaine core, where the indole ring

system is installed.

Part 2: Synthesis of (±)-Noribogaine
The final step is the demethylation of the synthesized (±)-ibogaine.

Step 8: O-Demethylation of (±)-Ibogaine

Reagents and Equipment:

(±)-Ibogaine

Boron tribromide (BBr₃), 1.0 M solution in dichloromethane (DCM)

Anhydrous Dichloromethane (DCM)

Methanol
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Standard laboratory glassware, under an inert atmosphere (Nitrogen or Argon)

Magnetic stirrer and stirring bar

Ice bath

Procedure:

A solution of (±)-ibogaine in anhydrous DCM is prepared in a round-bottom flask under an

inert atmosphere.

The solution is cooled to 0 °C in an ice bath.

A solution of boron tribromide (BBr₃) in DCM (typically 2-3 equivalents) is added dropwise

to the stirred solution of ibogaine.

The reaction mixture is allowed to warm to room temperature and stirred until the reaction

is complete (monitored by TLC or LC-MS).

Upon completion, the reaction is carefully quenched by the slow, dropwise addition of

methanol at 0 °C.

The mixture is then concentrated under reduced pressure.

The residue is partitioned between DCM and a saturated aqueous solution of NaHCO₃.

The aqueous layer is extracted multiple times with DCM.

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and

concentrated under reduced pressure to yield the crude (±)-noribogaine.

The crude product is then purified by column chromatography.

IV. Workflow and Relationship Diagrams
The following diagrams, generated using Graphviz, illustrate the experimental workflow and

logical relationships within the synthesis.
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Part 1: (±)-Ibogaine Synthesis

Part 2: (±)-Noribogaine Synthesis
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Caption: High-level experimental workflow for Noribogaine synthesis.

Step 8: O-Demethylation

Input: (±)-Ibogaine in anhydrous DCM Process: Cool to 0°C, add BBr₃ solution dropwise Reaction: Stir at room temperature, monitor completion Quench: Add Methanol at 0°C Work-up: Concentrate, partition with NaHCO₃, extract with DCM Purification: Dry, concentrate, column chromatography

Output: Purified (±)-Noribogaine

(±)-Noribogaine

(±)-Ibogaine BBr₃ in DCM Methanol
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Caption: Detailed workflow for the O-Demethylation of Ibogaine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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